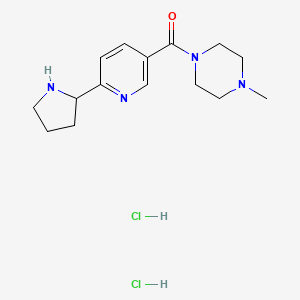
(4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyrrolidine ring attached to a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate for treating diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
Uniqueness
(4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H24Cl2N4O |
|---|---|
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
(4-methylpiperazin-1-yl)-(6-pyrrolidin-2-ylpyridin-3-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C15H22N4O.2ClH/c1-18-7-9-19(10-8-18)15(20)12-4-5-14(17-11-12)13-3-2-6-16-13;;/h4-5,11,13,16H,2-3,6-10H2,1H3;2*1H |
Clave InChI |
SXFMYDOBHPYYNV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCCN3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12310355.png)
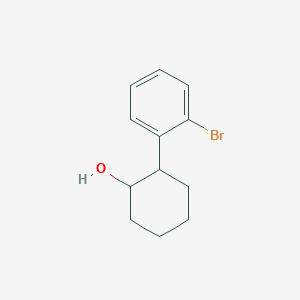
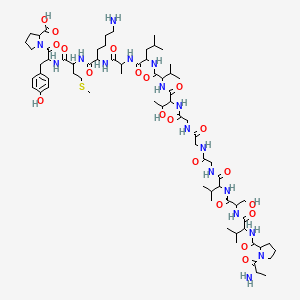

![rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride](/img/structure/B12310386.png)
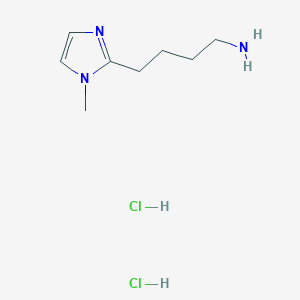

![3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12310397.png)
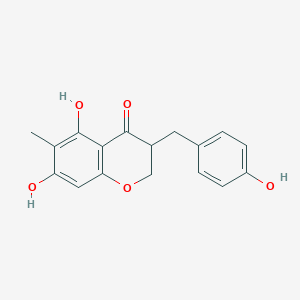
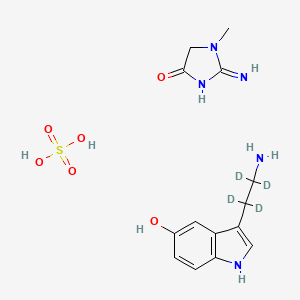
![N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,3-diazinan-2-yl)sulfanyl]acetamide](/img/structure/B12310407.png)
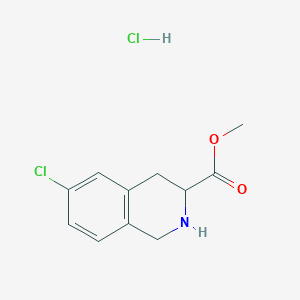
![(15Z,23Z,25Z,27Z)-1,17-dihydroxy-11-[1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B12310425.png)

